Product packaging for 2-Amino-6-(ethoxycarbonyl)benzoic acid(Cat. No.:)

2-Amino-6-(ethoxycarbonyl)benzoic acid

Cat. No.: B14074218
M. Wt: 209.20 g/mol
InChI Key: PLTFHBGWHNJEHP-UHFFFAOYSA-N
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Description

2-Amino-6-(ethoxycarbonyl)benzoic acid is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO4 B14074218 2-Amino-6-(ethoxycarbonyl)benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-amino-6-ethoxycarbonylbenzoic acid

InChI

InChI=1S/C10H11NO4/c1-2-15-10(14)6-4-3-5-7(11)8(6)9(12)13/h3-5H,2,11H2,1H3,(H,12,13)

InChI Key

PLTFHBGWHNJEHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)N)C(=O)O

Origin of Product

United States

The Significance of Anthranilate Ester Analogues in Organic Synthesis Research

Anthranilic acid and its ester derivatives, known as anthranilates, are crucial building blocks in organic synthesis. rsc.orgscience.gov Their importance stems from the versatile reactivity of the functional groups present and their utility in constructing a wide array of more complex molecules.

Anthranilate esters are widely recognized as valuable synthons for creating diverse heterocyclic compounds, including quinolones, acridinones, and benzoxazinones, which are core structures in many natural products and pharmacologically active molecules. rsc.orgscience.gov For instance, methyl anthranilate can be used to generate benzyne, a highly reactive and transient intermediate that is invaluable in forming new carbon-carbon bonds through reactions like Diels-Alder cycloadditions. wikipedia.org

Beyond their role as synthetic intermediates, many simple anthranilate esters, such as methyl, ethyl, and butyl anthranilate, are commercially significant in the fragrance and flavor industries. rsc.orggoogle.com They are responsible for the characteristic aromas of fruits like grapes and are used extensively in perfumery. wikipedia.orggoogle.com In this context, they are also used to produce Schiff bases with aldehydes, another class of compounds often employed in creating fragrances. wikipedia.org

The synthetic utility of this class of compounds continues to drive research into novel and more efficient preparation methods. Modern organic chemistry has seen the development of innovative strategies, such as metal-free multicomponent reactions, to synthesize anthranilate esters, reflecting their sustained importance. rsc.org Furthermore, researchers are exploring these structures as potential enzyme inhibitors; for example, synthetic analogues have been designed to inhibit anthranilate synthase, a key enzyme in the biosynthesis of the amino acid tryptophan. rsc.orgnih.gov

An Overview of Chemical Scaffolds Bearing Amino, Carboxyl, and Ester Groups

The primary functional groups involved are the amine (-NH₂), the carboxylic acid (-COOH), and the ester (-COOR). fsu.edumasterorganicchemistry.com The amino group typically acts as a base or a nucleophile. The carboxylic acid group is, by definition, acidic and can participate in reactions such as salt formation and conversion to other derivatives like acid chlorides or amides. fsu.eduwikipedia.org The ester group, itself a derivative of a carboxylic acid, is a key functional group found in a vast number of natural and synthetic compounds. libretexts.org

When these three groups are attached to a benzene (B151609) ring, their interplay and relative positions (ortho, meta, or para) profoundly influence the molecule's electronic properties, solubility, and reactivity. science.gov In the case of ortho-aminobenzoic acid derivatives, the proximity of the amino and carboxyl groups can lead to intramolecular interactions, such as hydrogen bonding, which can affect the molecule's conformation and acidity. mdpi.com This structural arrangement is a common feature in pharmaceutical chemistry, where aminobenzoic acids serve as foundational building blocks for developing new therapeutic agents. nih.gov The ability to selectively modify the amino, carboxyl, or ester group allows chemists to fine-tune the molecule's properties to achieve desired biological activity or material characteristics.

Functional GroupGeneral StructureKey Chemical Properties
Amino Group R-NH₂Basic, Nucleophilic
Carboxyl Group R-COOHAcidic
Ester Group R-COOR'Can undergo hydrolysis

The Research Landscape of Substituted Benzoic Acids in Contemporary Chemistry

Reactions Involving the Aromatic Amino Group

The aromatic amino group in 2-Amino-6-(ethoxycarbonyl)benzoic acid is a primary nucleophilic center, making it susceptible to a variety of electrophilic substitution and condensation reactions.

The primary amino group readily undergoes acylation to form the corresponding N-acyl derivatives or amides. This transformation is fundamental in synthetic chemistry for introducing a wide array of functional groups and for protecting the amine functionality. The reaction typically involves treating the parent compound with an acylating agent such as an acid chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent. For instance, N-acylated 2-aminobenzothiazoles have been synthesized by reacting the parent amine with a carboxylic acid that has been converted to its acid chloride using thionyl chloride (SOCl₂). nih.gov This general approach is applicable to this compound.

Alternative methods for direct amide bond formation from carboxylic acids and amines avoid the need for potentially hazardous reagents like acid chlorides. sciepub.com Catalytic methods using boric acid or ruthenium complexes have been developed for direct amidation, which proceeds by activating the carboxylic acid in situ. sciepub.comnih.gov Another common strategy employs coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between a carboxylic acid and an amine. nih.govlibretexts.org

Table 1: Common Acylation Reactions and Conditions
Acylating AgentTypical ConditionsProduct Type
Acid Chlorides (R-COCl)Base (e.g., Pyridine, Et₃N), Aprotic SolventN-Aryl Amide
Acid Anhydrides ((R-CO)₂O)Base or Acid Catalyst, HeatN-Aryl Amide
Carboxylic Acids (R-COOH)Coupling Agent (e.g., DCC, EDC), Solvent (e.g., DCM, DMF)N-Aryl Amide
Carboxylic Acids (R-COOH)Boric Acid Catalyst, Toluene, Reflux with water removalN-Aryl Amide

Alkylation of the aromatic amino group leads to the formation of secondary or tertiary amines. Direct alkylation can be achieved using alkyl halides, though this method can sometimes lead to over-alkylation. A more controlled and widely used method is reductive amination. nih.gov This process involves the initial formation of a Schiff base or imine by reacting the amine with an aldehyde or ketone, which is then reduced in situ to the corresponding N-alkyl derivative. This method is highly efficient for preparing secondary amines. nih.gov Research on 2-aminobenzothiazoles has demonstrated the synthesis of N-alkylated derivatives, highlighting a relevant pathway for similar aminobenzoic acid structures. nih.govresearchgate.net

Primary amines, including this compound, react with aldehydes or ketones in a reversible condensation reaction to form imines, commonly known as Schiff bases. ijmpr.inrroij.comnih.gov This reaction is typically catalyzed by either an acid or a base and often involves heating to drive the reaction to completion by removing the water formed as a byproduct. ijmpr.inrroij.com The resulting azomethine group (-C=N-) in the Schiff base is a versatile pharmacophore and a key intermediate in various synthetic transformations. researchgate.net The formation of Schiff bases from substituted 2-aminobenzoic acid and various aldehydes, such as 4-(N,N-dimethylamino)benzaldehyde, has been well-documented. yu.edu.jo

Table 2: Examples of Carbonyl Compounds for Schiff Base Formation
Carbonyl CompoundProduct
BenzaldehydeN-benzylidene derivative
SalicylaldehydeN-salicylidene derivative
AcetoneN-isopropylidene derivative
FurfuralN-furfurylidene derivative researchgate.net

The aromatic primary amino group is a key handle for introducing a wide variety of substituents onto the aromatic ring via a diazonium salt intermediate. Treatment of an aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), converts the amino group into a diazonium salt (-N₂⁺). masterorganicchemistry.comquestjournals.org

This diazonium salt is a valuable synthetic intermediate because the dinitrogen group (N₂) is an excellent leaving group. masterorganicchemistry.com The subsequent replacement of the diazonium group with a nucleophile is a powerful transformation. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, specifically refers to the copper(I)-catalyzed substitution of the diazonium group by halides (Cl⁻, Br⁻) or cyanide (CN⁻). masterorganicchemistry.comwikipedia.org This reaction provides a route to synthesize aryl halides and benzonitriles, which are important building blocks in organic synthesis. wikipedia.orgnih.gov The scope of these transformations has expanded to include hydroxylation (using Cu₂O) and trifluoromethylation. wikipedia.org

Table 3: Common Sandmeyer and Related Diazonium Salt Reactions
ReagentProduct SubstituentReaction Name
CuCl / HCl-ClSandmeyer Reaction wikipedia.org
CuBr / HBr-BrSandmeyer Reaction wikipedia.org
CuCN / KCN-CNSandmeyer Reaction wikipedia.org
H₂O, Δ-OHHydrolysis
KI-I(Not strictly Sandmeyer) organic-chemistry.org
HBF₄, Δ-FBalz-Schiemann Reaction masterorganicchemistry.com

The presence of multiple reactive functional groups on the same aromatic ring makes this compound a suitable substrate for synthesizing heterocyclic compounds. rdd.edu.iq The amino group can act as a nucleophile in intramolecular or intermolecular cyclization reactions. For example, derivatives of 2-aminobenzoic acid (anthranilic acid) are common starting materials for the synthesis of quinazolines and other fused heterocyclic systems. By reacting with a suitable one-carbon synthon, the amino and carboxylic acid groups can participate in a cyclocondensation reaction. While the ester at position 6 may not be directly involved, it can influence the reactivity and properties of the resulting heterocyclic product. The synthesis of various heterocyclic compounds such as pyrazoles, pyridazines, and thiazepines often starts from amino acid precursors. rdd.edu.iq

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is another key reactive site in the molecule, primarily undergoing nucleophilic acyl substitution reactions.

One of the most common reactions of the carboxylic acid group is esterification. While the molecule already contains an ethyl ester, the free carboxylic acid can be converted into a different ester by reacting with an alcohol under acidic conditions (Fischer esterification). libretexts.orglibretexts.org This reaction is an equilibrium process and often requires the removal of water to drive it toward the product. libretexts.org

The carboxylic acid can also be converted into more reactive derivatives. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride will transform the carboxylic acid into the corresponding acyl chloride. libretexts.orglibretexts.org This acyl chloride is a highly reactive intermediate that can be readily converted into other functional groups, such as amides (by reaction with amines) or other esters (by reaction with alcohols).

Furthermore, the carboxylic acid can be directly converted to an amide by reacting with an amine at high temperatures (above 100 °C) to drive off water, or by using coupling agents like DCC, which facilitates the reaction under milder conditions. libretexts.orglibretexts.org This provides an alternative route to amide formation, complementing the acylation of the amino group.

Reactions at the Ethoxycarbonyl Group

The ethoxycarbonyl (ethyl ester) group offers another site for chemical modification, including hydrolysis, transesterification, and reactions with various nucleophiles.

The ethoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid, yielding 2-amino-1,3-benzenedicarboxylic acid. This reaction is typically carried out under either acidic or basic conditions. Basic hydrolysis, or saponification, is often performed using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis is typically performed by heating the ester in the presence of a strong acid, like sulfuric acid, in an aqueous medium. The synthesis of various benzoic acid derivatives often involves an ester hydrolysis step. mdpi.com For example, the synthesis of 2-methyl-4-[(4-methylphenyl)amino]benzoic acid involves a final ester hydrolysis step. mdpi.com

Hydrolysis ConditionReagents
Basic (Saponification)NaOH(aq) or KOH(aq), followed by H₃O⁺
AcidicH₂SO₄(aq) or HCl(aq), with heating

The ethoxycarbonyl group can react with various nucleophiles. Aminolysis is the reaction with an amine to form an amide, and hydrazinolysis is the reaction with hydrazine (B178648) to form a hydrazide.

Aminolysis: The direct reaction of the ester with an amine to form an amide is generally a slow process but can be facilitated by heating or by using catalysts. Amine-based bases such as imidazole, triethylamine (B128534) (TEA), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been used to catalyze the aminolysis of esters. chemscene.com The reaction with primary amines has been reported for various alkoxycarbonylmethyl esters. chemscene.com

Hydrazinolysis: The reaction of the ester with hydrazine (H₂NNH₂) or a substituted hydrazine leads to the formation of the corresponding acyl hydrazide. This reaction is typically carried out by heating the ester with hydrazine hydrate (B1144303) in a suitable solvent like ethanol. Acyl hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The reactivity of the benzene ring in this compound towards substitution reactions is governed by the electronic properties of its two substituents: the amino (-NH₂) group at the C2 position and the ethoxycarbonyl (-COOC₂H₅) group at the C6 position. These groups exert competing electronic effects that dictate the regiochemical outcome of substitution reactions.

The orientation of incoming electrophiles to the aromatic ring is determined by the directing effects of the existing substituents. The amino group is a powerful activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. byjus.com Conversely, the ethoxycarbonyl group is a deactivating group.

Amino Group (-NH₂): This group is a strong activator and an ortho, para-director. Through a resonance effect, the lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, increasing the electron density at the positions ortho (C3) and para (C5) to the amino group. This enhanced nucleophilicity makes these positions the primary targets for electrophilic attack.

Ethoxycarbonyl Group (-COOC₂H₅): This group is a deactivator and a meta-director. Both by induction and resonance, it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, thereby directing incoming electrophiles to the meta position (C4) by default.

In this compound, the potent activating and directing effect of the amino group typically overrides the deactivating, meta-directing effect of the ethoxycarbonyl group. Consequently, electrophilic substitution is strongly favored at the positions activated by the amino group.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

PositionDirected by -NH₂ (at C2)Directed by -COOC₂H₅ (at C6)Predicted Outcome
C3Ortho (Strongly Activated)Ortho (Deactivated)Favored site of substitution
C4Meta (Less Activated)Meta (Favored by Deactivator)Possible minor product
C5Para (Strongly Activated)Para (Deactivated)Favored site of substitution, but potential for steric hindrance

The primary sites for electrophilic attack are predicted to be the C3 and C5 positions. Steric hindrance from the adjacent ethoxycarbonyl group at C6 might slightly disfavor substitution at the C5 position compared to the C3 position.

Functionalization of the aromatic ring of this compound often requires careful consideration of the reactive amino group. Direct electrophilic substitution, such as nitration or halogenation, can be complicated by the high reactivity of the aniline-like system, which can lead to over-reaction or oxidation. libretexts.orgscribd.com

A common strategy to control these reactions is to temporarily protect the amino group, most frequently through acetylation. The resulting acetamido group is still an ortho, para-director but is significantly less activating than a free amino group, allowing for more controlled and selective substitution. libretexts.org

Examples of Aromatic Nucleus Functionalization:

Nitration: Direct nitration of anilines with strong acid mixtures can lead to oxidation and the formation of a significant amount of the meta-isomer due to the protonation of the amino group to form the anilinium ion. byjus.com To achieve selective nitration at the C3 or C5 positions, the amino group is typically first acetylated to form the corresponding acetanilide. This derivative can then be nitrated under controlled conditions, followed by hydrolysis of the acetyl group to regenerate the amino function.

Halogenation: Similar to nitration, direct halogenation of the highly activated ring can lead to poly-halogenated products. scribd.com Protecting the amino group as an acetamide (B32628) allows for mono-halogenation, primarily at the para-position (C5) relative to the directing group.

Sulfonation: The sulfonation of anilines can be achieved by heating with fuming sulfuric acid. For instance, the sulfonation of o-aminophenol involves dissolving it in sulfuric acid and treating it with oleum. google.com A similar approach could introduce a sulfonic acid group onto the ring of this compound, with the position dictated by the directing effects and reaction conditions.

Nucleophilic aromatic substitution is less common for this scaffold unless a suitable leaving group is present on the ring, typically activated by a strongly electron-withdrawing group like a nitro group. A key transformation that enables nucleophilic substitution is the conversion of the amino group into a diazonium salt, which can then be displaced by a wide variety of nucleophiles in reactions such as the Sandmeyer or Schiemann reactions.

Synthesis of Complex Analogues and Derivatives

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ester function, makes it a valuable building block for the synthesis of more complex molecular architectures.

The vicinal arrangement of the amino and ethoxycarbonyl groups is ideal for cyclization reactions to form fused heterocyclic systems. Anthranilic acid and its esters are classical precursors for the synthesis of quinazolinones and acridones, which form the core of many biologically active compounds. researchgate.netnih.govnih.govresearchgate.netresearchgate.net

Quinazolinone Synthesis: 4(3H)-Quinazolinones can be synthesized by reacting an anthranilic acid derivative with an appropriate carbon source. A common method involves the acylation of the amino group, followed by cyclization and condensation with an amine or hydrazine. nih.govresearchgate.net For example, methyl anthranilate can be acetylated and then reacted with hydrazine hydrate to form a 3-amino-2-methyl-4-(3H)-quinazolinone scaffold. jocpr.com

Acridone (B373769) Synthesis: The synthesis of the tricyclic acridone core often involves the condensation of an anthranilic acid derivative with a substituted phenol (B47542) or a cyclohexanedione derivative. researchgate.net A classical approach is the Ullmann condensation of an anthranilic acid with an o-halobenzoic acid to form an N-phenylanthranilic acid, which is then cyclized using a strong acid like sulfuric or polyphosphoric acid to yield the acridone. jocpr.comorgsyn.org

Polycyclic SystemGeneral Synthetic StrategyKey Intermediates
QuinazolinonesAcylation of the amino group, followed by cyclocondensation with a nitrogen nucleophile (e.g., hydrazine, ammonia). nih.govresearchgate.netN-acyl anthranilate, Benzoxazinone
AcridonesCondensation with a phenol or cyclohexanedione derivative, followed by acid-catalyzed cyclization. researchgate.netorgsyn.orgN-phenylanthranilic acid

Formation of Macrocyclic Structures

Macrocycles are large ring structures that often exhibit unique binding properties due to their pre-organized conformations. 2-Aminobenzoic acid derivatives are valuable components in the synthesis of macrocyclic peptides and other macrostructures. The formation of these large rings is a synthetic challenge, often requiring high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. google.com

The amino and carboxyl (or ester) groups of the title compound can participate in amide bond formation, a key reaction in the synthesis of peptide-based macrocycles. Recent studies have demonstrated the ribosomal synthesis of macrocyclic peptide libraries containing 2-aminobenzoic acid, highlighting its utility as a building block for creating structurally diverse macrocycles for screening against biological targets.

The derivatization of this compound leads to a variety of molecular scaffolds that are of significant interest in medicinal chemistry and drug discovery due to their association with a wide range of biological activities.

Quinazolinone Scaffolds: This class of compounds is known to exhibit a broad spectrum of biological activities, including antimicrobial and antitumor properties. nih.gov Synthetic strategies often utilize anthranilic acid derivatives to construct the core quinazolinone ring, which can then be further functionalized to explore structure-activity relationships. nih.govorganic-chemistry.org

Acridone Scaffolds: Acridones represent another privileged scaffold, forming the core of several natural alkaloids with significant biological profiles, including antibacterial and anticancer activities. jocpr.comjuniperpublishers.com Synthetic routes starting from anthranilic acid derivatives allow for the creation of diverse acridone analogues for biological evaluation. researchgate.net

Benzothiazole (B30560) Scaffolds: While not a direct cyclization product, the aminobenzoic acid moiety can be used to construct other important heterocyclic systems. For example, 2-aminobenzothiazoles, recognized as a "privileged" structure in medicinal chemistry, can be synthesized from aniline (B41778) derivatives and serve as core structures in the development of various therapeutic agents.

The development of these scaffolds from this compound provides access to libraries of complex molecules for screening and identification of novel compounds with potential utility in biochemical and pharmacological research.

Mechanistic Investigations of Reactions Involving 2 Amino 6 Ethoxycarbonyl Benzoic Acid

Elucidation of Reaction Intermediates

The identification of reaction intermediates is crucial for understanding the stepwise process of a chemical transformation. For reactions involving aminobenzoic acids and their derivatives, various intermediates have been proposed and identified depending on the reaction type.

In reactions analogous to those of other anthranilic acid derivatives, the formation of acylium ions or N-acyliminium ions could be key intermediates, particularly in cyclization or condensation reactions. For instance, in the synthesis of heterocyclic compounds, the amino and carboxyl groups can participate in intramolecular reactions where a protonated carbonyl group might be attacked by the amino group, leading to a tetrahedral intermediate that subsequently dehydrates.

Furthermore, in metal-catalyzed cross-coupling reactions, organometallic intermediates where the aminobenzoic acid derivative is coordinated to a metal center are expected. The nature of these intermediates would depend on the specific catalyst and reaction conditions employed.

A study on the synthesis of heterocycles from anthranilonitrile, a related compound, provided evidence for the formation of amine-imine complexed dianions as intermediates when treated with organomagnesium compounds. These dianions were then trapped with various electrophiles to yield quinazolines and other benzodiazepine (B76468) structures. This suggests that under strongly basic conditions, deprotonation of both the amino and carboxylic acid (or its ester) groups could lead to highly reactive anionic intermediates.

It is important to note that the specific intermediates in reactions of 2-Amino-6-(ethoxycarbonyl)benzoic acid would be influenced by the steric hindrance and electronic effects of the ethoxycarbonyl group at the 6-position.

Kinetic Studies of Reaction Pathways

The kinetics of reactions involving the amino group, such as acylation or alkylation, would likely follow second-order rate laws, with the rate dependent on the concentrations of both the aminobenzoic acid derivative and the electrophile. The electron-donating nature of the amino group and the electron-withdrawing nature of the ethoxycarbonyl group would influence the nucleophilicity of the aromatic ring and the amino group itself, thereby affecting the reaction rate.

For reactions involving the carboxylic acid or ester group, such as esterification or hydrolysis, the kinetics would be influenced by factors like acid or base catalysis. In acid-catalyzed esterification, the rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carbonyl carbon.

A study on the kinetics of the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase revealed complex kinetic behavior, with deviations from first-order kinetics at high pH values, attributed to free radical interactions. This highlights the potential for complex kinetic profiles in reactions of aminobenzoic acids, depending on the reaction conditions and reagents.

Kinetic studies on the polymorphic phase transformations of o-aminobenzoic acid have also been conducted, which are relevant for understanding the solid-state behavior of this class of compounds, although this does not directly pertain to its reactivity in solution.

Catalytic Mechanisms and Role of Additives

Catalysts and additives can significantly influence the rate, selectivity, and efficiency of chemical reactions. In the context of reactions involving this compound, various catalytic systems can be envisaged.

Acid and Base Catalysis: As with many organic reactions, the transformations of this compound can be catalyzed by acids or bases. For example, esterification of the carboxylic acid function would be acid-catalyzed, while reactions involving deprotonation of the amino group would be facilitated by bases.

Metal Catalysis: Transition metal catalysts are widely used for a variety of transformations on aromatic systems. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) could be employed to modify the aromatic ring of this compound. The catalytic cycle for these reactions typically involves oxidative addition, transmetalation (for Suzuki coupling), migratory insertion (for Heck coupling), and reductive elimination steps.

Research on the Rh(III)-catalyzed amidation of aryl C-H bonds with isocyanates provides a relevant example of a catalytic mechanism. The proposed mechanism involves a C-H activation step directed by a Lewis basic group on the substrate. Similarly, metal complexes of anthranilic acid have been synthesized and their catalytic activity in reduction reactions has been studied, demonstrating the potential for the amino and carboxyl groups to act as ligands and participate in catalysis.

The role of additives is also critical. In many metal-catalyzed reactions, ligands are added to stabilize the metal center and modulate its reactivity and selectivity. Bases are often required to neutralize acidic byproducts or to facilitate deprotonation steps.

Solvent Effects on Reaction Mechanisms and Stereochemistry

The choice of solvent can have a profound impact on reaction rates, mechanisms, and, where applicable, stereochemistry. Solvents can influence the solubility of reactants, stabilize or destabilize transition states and intermediates, and in some cases, directly participate in the reaction.

For reactions of this compound, polar aprotic solvents like DMF or DMSO might be suitable for reactions involving charged intermediates or transition states, as they can solvate cations effectively. Protic solvents, such as alcohols or water, can participate in hydrogen bonding and can act as proton sources or sinks, which can be crucial for certain reaction steps.

A study on the self-association of substituted benzoic acids in different solvents revealed that in apolar solvents, these molecules tend to form hydrogen-bonded dimers. In contrast, in solvents with high hydrogen bond acceptor propensity, the solvent molecules interact with the carboxylic group, disrupting self-association. This interplay between solute-solute and solute-solvent interactions can affect the availability and reactivity of the functional groups of this compound.

While stereochemistry is not a factor in many reactions of this achiral molecule, if it were to be used as a precursor for a chiral molecule, the solvent could play a role in influencing the stereochemical outcome of subsequent reactions. For example, the use of chiral solvents or additives could induce enantioselectivity.

Computational Approaches to Mechanistic Elucidation

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, providing insights into transition state structures, reaction energy profiles, and the electronic properties of molecules. While specific computational studies on this compound are not prominent in the literature, the methods are well-established for similar systems.

Density Functional Theory (DFT) is a widely used method for calculating the geometries of reactants, intermediates, and transition states, as well as their corresponding energies. This allows for the mapping of the potential energy surface of a reaction and the identification of the most likely reaction pathway.

For example, computational studies have been used to investigate the mechanism of concerted nucleophilic aromatic substitution reactions, providing a deeper understanding of how these reactions proceed without the formation of a stable Meisenheimer intermediate.

Molecular dynamics (MD) simulations can be used to study the behavior of molecules in solution, including solvent effects and the dynamics of conformational changes. This can be particularly useful for understanding the role of the solvent in stabilizing intermediates and transition states.

In the context of this compound, computational studies could be employed to:

Predict the most stable conformation of the molecule.

Calculate the activation energies for different potential reaction pathways.

Investigate the electronic effects of the amino and ethoxycarbonyl substituents on the reactivity of the aromatic ring.

Model the interaction of the molecule with catalysts and solvents.

Such studies would provide valuable theoretical support for experimental observations and help in the design of new synthetic routes and catalysts.

Spectroscopic and Advanced Characterization Techniques

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive analytical method used to identify the functional groups present in a molecule by analyzing its vibrational modes.

FT-IR spectroscopy of 2-Amino-6-(ethoxycarbonyl)benzoic acid reveals characteristic absorption bands corresponding to its various functional groups. The presence of an amino group (-NH₂), a carboxylic acid group (-COOH), and an ester group (-COOEt) on a benzene (B151609) ring leads to a complex but interpretable spectrum.

The O-H stretching vibration of the carboxylic acid typically appears as a very broad band in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretching vibrations. The broadness is a result of intermolecular hydrogen bonding between the carboxylic acid moieties. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes.

The carbonyl (C=O) stretching vibrations are particularly informative. The carboxylic acid C=O stretch is anticipated around 1700-1680 cm⁻¹, while the ester C=O stretch is expected at a slightly higher wavenumber, typically in the range of 1730-1715 cm⁻¹. The C-O stretching vibrations of the carboxylic acid and the ester group will be visible in the 1320-1210 cm⁻¹ and 1300-1000 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3500-3300 N-H Asymmetric & Symmetric Stretch Primary Amine
3300-2500 O-H Stretch (broad) Carboxylic Acid
3100-3000 C-H Stretch Aromatic
2980-2850 C-H Stretch Aliphatic (Ethyl group)
1730-1715 C=O Stretch Ester
1700-1680 C=O Stretch Carboxylic Acid
1600-1450 C=C Stretch Aromatic Ring
1320-1210 C-O Stretch Carboxylic Acid

Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the benzene ring is expected to produce a strong band. The C=O stretching vibrations of the carboxylic acid and ester groups are also Raman active, though their intensities may differ from those in the FT-IR spectrum. The N-H and O-H stretching vibrations are typically weak in Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.

The ¹H-NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, the carboxylic acid proton, and the protons of the ethyl ester group.

The aromatic region will likely display three signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, these protons are in different chemical environments and are expected to show coupling with each other, leading to complex splitting patterns (e.g., doublets or triplets). The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and ethoxycarbonyl groups.

The protons of the ethyl group of the ester will appear as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, due to spin-spin coupling. The methylene protons are deshielded by the adjacent oxygen atom and will appear at a higher chemical shift than the methyl protons.

The amine (-NH₂) protons can appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The carboxylic acid proton (-COOH) also typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

Table 2: Predicted ¹H-NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10.0 - 13.0 br s 1H -COOH
~7.0 - 8.0 m 3H Aromatic-H
~4.5 - 5.5 br s 2H -NH₂
~4.3 q 2H -OCH₂CH₃

The ¹³C-NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the ester will appear at the most downfield chemical shifts (typically in the range of 165-175 ppm). The six aromatic carbons will have signals in the aromatic region (approximately 110-150 ppm), with their specific shifts determined by the attached functional groups. The carbons of the ethyl group will appear in the upfield region of the spectrum.

Table 3: Predicted ¹³C-NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~170 Carboxylic Acid Carbonyl (C=O)
~168 Ester Carbonyl (C=O)
~110 - 150 Aromatic Carbons (6 signals)
~61 Methylene Carbon (-OCH₂CH₃)

2D-NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would reveal the coupling between the adjacent aromatic protons, helping to determine their relative positions on the ring. It would also show a clear correlation between the methylene and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal of the methylene group of the ester would correlate with the corresponding carbon signal.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and probing the structure of this compound. Through various ionization and analysis techniques, a wealth of structural information can be obtained.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of this compound, particularly within complex mixtures. The compound, possessing both polar amine and carboxylic acid functional groups, can be effectively separated from non-polar and other polar impurities using reverse-phase high-performance liquid chromatography (HPLC), typically with a C18 stationary phase. A gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile (B52724) or methanol), often with additives such as formic acid to improve peak shape and ionization efficiency, is employed.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. LC-MS allows for the sensitive detection and quantification of the compound, making it suitable for pharmacokinetic studies or purity assessments. nih.govnih.gov The retention time from the HPLC provides one layer of identification, while the mass spectrometer provides definitive confirmation based on the mass-to-charge ratio (m/z) of the molecular ion.

Electrospray ionization (ESI) is the preferred soft ionization method for a molecule like this compound, as it minimizes fragmentation during the ionization process, allowing for clear observation of the molecular ion. nih.gov The compound can be analyzed in both positive and negative ion modes.

Positive Ion Mode: The amino group is readily protonated, yielding a strong signal for the protonated molecule, [M+H]⁺, at an m/z corresponding to the molecular weight plus the mass of a proton.

Negative Ion Mode: The carboxylic acid group is easily deprotonated, producing an abundant signal for the deprotonated molecule, [M-H]⁻.

Tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ ion can be performed to induce fragmentation and gain further structural insight. Based on studies of related aminobenzoate esters, a characteristic fragmentation pathway for ortho-isomers involves the elimination of a neutral alkene molecule. researchgate.netresearchgate.net For this compound, the primary fragmentation of the [M-H]⁻ ion would be the loss of ethylene (B1197577) (C₂H₄) from the ethoxycarbonyl group.

Table 1: Predicted ESI-MS/MS Fragmentation of this compound ([M-H]⁻ Ion)

Precursor Ion (m/z) Proposed Fragment Neutral Loss Fragment Ion (m/z)
208.06 [C₁₀H₁₀NO₄]⁻ Ethylene (C₂H₄) 180.03

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of an ion, enabling the determination of its elemental formula. For this compound (C₁₀H₁₁NO₄), HRMS can distinguish its exact mass from other compounds with the same nominal mass. This technique is crucial for confirming the identity of a newly synthesized compound or for identifying it in a complex biological or environmental sample. By providing the elemental composition of both the parent ion and its fragments, HRMS offers a high degree of confidence in structural assignments. wikipedia.org

Table 2: Theoretical Exact Masses for HRMS Analysis

Ion Formula Calculated Monoisotopic Mass (Da)
[M+H]⁺ [C₁₀H₁₂NO₄]⁺ 210.0761
[M-H]⁻ [C₁₀H₁₀NO₄]⁻ 208.0615
[M-H-C₂H₄]⁻ [C₈H₆NO₄]⁻ 180.0302

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction methods are the gold standard for determining the atomic and molecular structure of a crystalline solid. These techniques provide precise information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction analysis provides an unambiguous determination of the three-dimensional molecular structure of this compound in the solid state. To perform this analysis, a suitable single crystal is grown and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to construct an electron density map from which the atomic positions can be determined.

This analysis would reveal key structural features, such as the planarity of the benzene ring and the conformation of the ethoxycarbonyl and carboxylic acid substituents. Crucially, it would detail the intermolecular interactions that govern the crystal packing. It is highly probable that the carboxylic acid groups would form centrosymmetric dimers via strong O-H···O hydrogen bonds with neighboring molecules, a common structural motif for carboxylic acids. researchgate.netnih.gov Additional N-H···O hydrogen bonds involving the amino group and either the carbonyl of the ester or the carboxylic acid are also likely to be present, creating a stable, three-dimensional supramolecular architecture.

Table 3: Representative Crystallographic Data Obtainable from Single Crystal X-ray Analysis

Parameter Example Data
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value to be determined
b (Å) Value to be determined
c (Å) Value to be determined
β (°) Value to be determined
Volume (ų) Value to be determined
Z (molecules/unit cell) 4
R-factor Value to be determined

Note: The data in this table is illustrative of parameters that would be determined and does not represent actual experimental results for this specific compound.

Powder X-ray diffraction (PXRD) is a rapid, non-destructive technique used to analyze bulk crystalline materials. The sample is ground into a fine powder, and the diffraction pattern is collected as a function of the diffraction angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for a specific crystalline phase. mdpi.com

PXRD is primarily used for:

Phase Identification: Confirming the identity of the synthesized compound by comparing its experimental PXRD pattern to a reference pattern or one simulated from single-crystal X-ray data. ua.pt

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.

Polymorphism Studies: Identifying different crystalline forms (polymorphs) of the compound, as each polymorph would produce a distinct PXRD pattern.

Table 4: Illustrative Powder X-ray Diffraction Peak Data

2θ (°) d-spacing (Å) Relative Intensity (%)
Peak 1 Angle Value Value
Peak 2 Angle Value Value
Peak 3 Angle Value Value
Peak 4 Angle Value Value

Note: This table represents the type of data generated from a PXRD experiment. The values are hypothetical.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for investigating the electronic transitions within molecules containing chromophores. For this compound, the primary chromophore is the substituted benzene ring, which includes an amino (-NH₂) group, a carboxylic acid (-COOH) group, and an ethoxycarbonyl (-COOCH₂CH₃) group. These substituents influence the energy of the π-electron systems, leading to characteristic absorption bands in the UV-Vis spectrum.

The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic system and n → π* transitions involving the non-bonding electrons on the oxygen atoms of the carbonyl groups and the nitrogen atom of the amino group. The presence of the amino group (an auxochrome) and the carbonyl groups on the benzoic acid framework typically results in multiple absorption bands.

While specific experimental spectra for this compound are not widely published, data from structurally similar compounds, such as anthranilic acid (2-aminobenzoic acid) and other benzoic acid derivatives, provide a strong basis for predicting its spectral behavior. researchgate.netresearchgate.net Benzoic acid itself displays absorption maxima around 230 nm and 273 nm. nist.gov The addition of an amino group, as in anthranilic acid, tends to cause a bathochromic (red) shift of these bands due to the electron-donating nature of the amine. Experimental data for various benzoic acid derivatives show characteristic absorption peaks in three regions: the A band (around 190 nm), the B band (around 230 nm), and the C band (around 280 nm). researchgate.net

The absorption characteristics for this compound would arise from the combined electronic effects of these functional groups on the benzene ring, leading to distinct peaks in the ultraviolet region of the electromagnetic spectrum.

CompoundReported Absorption Maxima (λmax)Associated Transitions
Benzoic Acid~230 nm, ~273 nmπ → π
Anthranilic Acid (2-Aminobenzoic acid)~240 nm, ~330 nmπ → π and n → π
Ethyl Anthranilate~220 nm, ~250 nm, ~335 nmπ → π and n → π*

Advanced Surface and Elemental Analysis Methods

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) in a sample. This analysis is critical for verifying the empirical formula of a newly synthesized compound like this compound and confirming its purity. The method involves the complete combustion of a small, precisely weighed sample at high temperatures. The resulting gaseous products (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector, such as a thermal conductivity detector. Oxygen is typically determined by pyrolysis in a separate step.

For this compound, with the molecular formula C₁₀H₁₁NO₄, the theoretical elemental composition can be calculated based on its molar mass (209.20 g/mol ). Experimental results from an elemental analyzer are compared against these theoretical values. A close correlation between the experimental and calculated percentages provides strong evidence for the correct chemical structure and high purity of the sample.

ElementSymbolTheoretical Mass Percentage (%)
CarbonC57.41%
HydrogenH5.30%
NitrogenN6.70%
OxygenO30.59%

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the atomic and molecular scale. For a compound like this compound, AFM can be used to investigate the topography, crystal growth, and molecular self-assembly of the material in a solid state, such as in thin films or on a crystalline surface.

In non-contact AFM (nc-AFM) mode, it is possible to visualize the chemical structure of individual aromatic molecules with remarkable detail. bnl.gov This technique could resolve the planar aromatic ring and identify the locations of the substituent functional groups of this compound when adsorbed onto a suitable substrate. acs.orgosti.gov Such analysis provides invaluable insights into intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amino groups, which dictate the packing arrangement in the solid state. acs.org By studying the surface morphology, AFM can reveal details about crystal defects, step edges, and the formation of molecular domains, which are crucial for understanding the material's physical properties.

Field Emission Scanning Electron Microscopy (FE-SEM) is a powerful technique for visualizing the surface morphology and microstructure of solid materials at high magnifications with excellent resolution. When characterizing this compound, which is typically a powder or crystalline solid, FE-SEM provides detailed information about particle size, shape (morphology), and surface texture. nih.gov

The analysis involves scanning a focused beam of electrons over the sample, and the signals generated from the electron-sample interaction are used to form an image. FE-SEM is particularly advantageous due to its ability to produce clear, sharp images at very high magnifications, revealing fine surface details. acs.org For this compound, FE-SEM could be used to characterize the crystal habit, assess the degree of particle agglomeration, and determine the particle size distribution. This morphological information is vital for applications in materials science and pharmaceuticals, as properties like solubility and dissolution rate are heavily influenced by the physical characteristics of the solid particles.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. For this compound, XPS can provide detailed information about the different chemical environments of carbon, nitrogen, and oxygen atoms.

The XPS spectrum is obtained by irradiating the sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nm of the material. The binding energy of these electrons is characteristic of the element and its specific chemical state. For example, the carbon (C 1s) spectrum can be deconvoluted to distinguish between carbons in the aromatic ring (C-C/C-H), those bonded to nitrogen (C-N), and those in the carboxylic acid (O=C-OH) and ester (O=C-O) groups. Similarly, the oxygen (O 1s) spectrum can differentiate between the carbonyl (C=O) and single-bonded (C-O) oxygens, while the nitrogen (N 1s) spectrum characterizes the amino group. Studies on similar molecules like p-aminobenzoic acid show that the N 1s binding energy is sensitive to the local environment, such as hydrogen bonding. researchgate.netwhiterose.ac.uk

Core LevelFunctional GroupExpected Binding Energy Range (eV)
C 1sAromatic C-C, C-H~284.8 - 285.0
C-N (Amino)~285.5 - 286.5
C-O (Ester)~286.0 - 287.0
C=O (Ester)~288.5 - 289.0
COOH (Carboxylic Acid)~288.5 - 289.5
O 1sC-O (Carboxylic & Ester)~533.0 - 534.0
C=O (Carboxylic & Ester)~531.5 - 532.5
N 1s-NH₂ (Amino)~399.0 - 400.5

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Inductively coupled plasma-mass spectrometry (ICP-MS) is a powerful analytical technique utilized for the determination of elemental compositions, particularly for trace and ultra-trace analysis. njlabs.comnih.gov This method combines a high-temperature inductively coupled plasma (ICP) source with a mass spectrometer (MS). njlabs.com The ICP serves to atomize and ionize the atoms within a sample, which are then passed to the mass spectrometer for separation and quantification based on their mass-to-charge ratio. njlabs.comnih.gov Its high sensitivity, enabling detection at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, and its capacity for multi-elemental analysis make it an indispensable tool in the pharmaceutical industry for ensuring the quality and safety of active pharmaceutical ingredients (APIs) like this compound. njlabs.comeag.com

The application of ICP-MS is crucial for complying with regulatory standards such as the United States Pharmacopeia (USP) chapters <232> and <233>, which mandate the control of elemental impurities in drug products. eag.com These impurities can originate from various sources, including raw materials, catalysts used in synthesis, manufacturing equipment, and storage containers. eag.com For a compound such as this compound, ICP-MS can be employed to identify and quantify a wide range of elemental impurities that could potentially be present, ensuring the final product meets the stringent purity requirements for pharmaceutical use.

Detailed Research Findings

While specific research studies detailing the ICP-MS analysis of this compound are not prevalent in publicly accessible literature, the methodology is broadly applied to analogous pharmaceutical compounds. The technique is instrumental in quantifying elemental impurities that could be introduced during the synthesis of such a substituted benzoic acid derivative. For instance, metallic catalysts (e.g., palladium, platinum, nickel) are often used in organic synthesis and their residual amounts in the final API must be strictly controlled due to their potential toxicity.

ICP-MS analysis of an API like this compound would typically involve dissolving the solid compound in a suitable solvent, often with acid digestion using high-purity acids like nitric acid to break down the organic matrix and ensure complete dissolution of the target elements. shimadzu.comlibretexts.org The resulting solution is then introduced into the ICP-MS instrument.

The technique's capabilities allow for the simultaneous detection of a broad spectrum of elements. eag.com This is a significant advantage over older techniques like atomic absorption spectroscopy, which are typically limited to analyzing one element at a time. nih.gov Research applications of ICP-MS for pharmaceutical analysis focus on:

Quantification of Residual Catalysts: Detecting and quantifying trace amounts of metals like palladium, platinum, rhodium, or nickel that may have been used in the synthetic route to produce this compound.

Screening for Toxic Heavy Metals: Ensuring that levels of highly toxic elements such as arsenic, cadmium, lead, and mercury are below the permissible limits established by regulatory bodies. njlabs.com

Monitoring for Other Elemental Impurities: Identifying other elements that might have been introduced from process equipment (e.g., chromium, iron, zinc) or raw materials. njlabs.com

The high precision and low detection limits of ICP-MS provide robust and reliable data, which is essential for the quality control and regulatory submission of pharmaceutical compounds.

Illustrative Data on Elemental Impurity Analysis

The following table represents a hypothetical dataset illustrating the results of an ICP-MS analysis for elemental impurities in a batch of this compound. The data showcases the technique's ability to quantify a range of elements at very low concentrations.

ElementIsotope MeasuredConcentration (µg/g)Method Detection Limit (MDL) (µg/g)
Arsenic (As)75As< 0.10.05
Cadmium (Cd)111Cd< 0.050.02
Lead (Pb)208Pb0.120.05
Mercury (Hg)202Hg< 0.050.02
Nickel (Ni)60Ni0.250.10
Palladium (Pd)105Pd0.800.20
Platinum (Pt)195Pt< 0.10.05
Chromium (Cr)52Cr0.450.15
Copper (Cu)63Cu1.100.30
Iron (Fe)56Fe2.500.80
Zinc (Zn)66Zn3.201.00

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Based on the information available from the performed searches, a detailed theoretical and computational chemistry investigation specifically for the compound “this compound” that covers all the requested subsections (DFT, TD-DFT, specific basis sets/functionals, HOMO-LUMO analysis, and NBO analysis) could not be found.

The search results contain studies on related but distinct molecules, such as benzoic acid, 4-(carboxyamino)-benzoic acid, and various other aminobenzoic acid derivatives. While these studies employ the requested theoretical methods (Density Functional Theory, Time-Dependent Density Functional Theory, etc.) and basis sets (like B3LYP/6-311++G(d,p)), the specific quantitative data (e.g., HOMO-LUMO energy gaps, excitation energies, NBO charge transfer values) are unique to the molecule being studied.

Applying findings from these different compounds to "this compound" would be scientifically inaccurate. Therefore, in strict adherence to the instructions to focus solely on the specified compound and maintain scientific accuracy, it is not possible to generate the requested article with detailed research findings and data tables. Publicly available, specific computational studies for "this compound" are not present in the search results.

Theoretical and Computational Chemistry Investigations

Electrostatic Potential Mapping (MEP) and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the three-dimensional charge distribution of a molecule. It reveals the electrostatic potential on the electron density surface, which is invaluable for predicting molecular reactivity and intermolecular interactions. The MEP map uses a color spectrum to indicate different potential regions: red signifies areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Intermediate potentials are represented by green, yellow, and orange. jmchemsci.com

For 2-Amino-6-(ethoxycarbonyl)benzoic acid, the MEP map would highlight several key features:

Negative Potential Regions (Red/Yellow): The most electron-rich areas are expected to be localized on the oxygen atoms of both the carboxyl and ethoxycarbonyl groups due to their high electronegativity. These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds as acceptors. jmchemsci.comresearchgate.net

Positive Potential Regions (Blue): The most electron-deficient (positive) regions are anticipated around the hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogen atoms of the amino group. These areas are the primary sites for nucleophilic attack and act as hydrogen bond donors. jmchemsci.com

Aromatic Ring: The benzene (B151609) ring itself would exhibit a region of negative potential (π-electron cloud) above and below its plane, though less intense than that of the oxygen atoms. However, the presence of electron-withdrawing carbonyl groups and the electron-donating amino group creates a complex and non-uniform potential distribution across the ring.

The charge distribution analysis confirms the polarization within the molecule. The amino group acts as an electron-donating group, increasing the electron density on the aromatic ring, particularly at the ortho and para positions relative to it. Conversely, the ethoxycarbonyl and carboxylic acid groups are electron-withdrawing, pulling electron density away from the ring. This intramolecular charge transfer from the amino group to the carbonyl groups is a characteristic feature of aminobenzoic acids. jmchemsci.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds and the energy associated with them. lumenlearning.comchemistrysteps.com For this compound, the most significant rotations would be around the bonds connecting the carboxylic acid and ethoxycarbonyl groups to the aromatic ring.

Computational studies on similar substituted benzoic acids, such as 2-amino-3-methylbenzoic acid, have shown that rotation of the carboxyl group is a key factor in determining the most stable conformer. dergipark.org.tr A potential energy surface scan for the rotation of the C-COOH bond would likely reveal two main stable conformers, often referred to as cis and trans, depending on the orientation of the hydroxyl group relative to the adjacent substituent. The presence of the bulky ethoxycarbonyl group at the ortho position would create significant steric hindrance, influencing the preferred orientation of both the carboxylic acid and the ester groups to minimize steric strain. Intramolecular hydrogen bonding between the amino group's hydrogen and the carbonyl oxygen of the ester could also stabilize certain conformations.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. digitellinc.com An MD simulation of this compound would allow for the exploration of its conformational landscape at a given temperature, revealing the flexibility of the substituent groups and the time-averaged distribution of different conformers. Such simulations could confirm the stability of potential intramolecular hydrogen bonds and analyze the vibrational and rotational motions of the ethoxycarbonyl chain, providing a more complete picture of the molecule's behavior in different environments (e.g., in a solvent or in the solid state). digitellinc.com

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters with a high degree of accuracy, which aids in the interpretation of experimental spectra. dergipark.org.trnih.gov

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound. (Values are estimations based on analogous structures).
¹H NMR¹³C NMR
AtomPredicted Chemical Shift (ppm)AtomPredicted Chemical Shift (ppm)
-COOH~10.0 - 12.0-COOH~168 - 172
Aromatic-H~6.5 - 8.0-C=O (Ester)~165 - 168
-NH₂~4.0 - 5.5Aromatic-C (substituted)~110 - 150
-OCH₂-~4.3 - 4.5Aromatic-C (unsubstituted)~115 - 135
-CH₃~1.3 - 1.4-OCH₂-~60 - 62
-CH₃~14 - 15

Vibrational Frequencies: Theoretical vibrational analysis based on DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net The calculations yield harmonic frequencies that correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. These calculated frequencies are often scaled by a factor to better match experimental results. nih.gov The predicted spectrum for this compound would show characteristic bands for its functional groups.

Table 2. Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound. (Based on DFT calculations of analogous compounds).
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H Asymmetric/Symmetric Stretch-NH₂3400 - 3500
O-H Stretch-COOH3200 - 3400 (broad)
C-H Aromatic StretchAromatic Ring3000 - 3100
C-H Aliphatic Stretch-CH₂, -CH₃2850 - 3000
C=O Stretch (Acid)-COOH1700 - 1730
C=O Stretch (Ester)-COOC₂H₅1680 - 1710
C=C Aromatic StretchAromatic Ring1550 - 1620
N-H Bending-NH₂1590 - 1650
C-O StretchEster/Acid1200 - 1300
C-N StretchAr-NH₂1250 - 1350

Thermochemical Properties and Reaction Energetics

Computational thermochemistry allows for the estimation of key thermodynamic properties that are often difficult to measure experimentally. nih.gov Using high-level composite methods like G3(MP2)//B3LYP or by applying statistical mechanics principles to the results of DFT calculations, it is possible to predict properties such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), entropy (S°), and heat capacity (Cp). nih.govscielo.org.za

These values are crucial for understanding the stability of the molecule and the energetics of chemical reactions in which it participates. For example, the enthalpy of formation provides a measure of the molecule's intrinsic stability. Comparing the calculated thermochemical data for different isomers or conformers can reveal their relative stabilities. A computational study on methyl methylanthranilate isomers provided valuable data that can serve as a reference for estimating the properties of the ethyl ester derivative. nih.gov

Table 3. Predicted Gas-Phase Thermochemical Properties at 298.15 K. (Values are based on computational studies of analogous aminobenzoate esters).
PropertySymbolPredicted Value RangeUnit
Standard Enthalpy of FormationΔfH°-450 to -550kJ·mol⁻¹
Standard Gibbs Free Energy of FormationΔfG°-250 to -350kJ·mol⁻¹
Standard Entropy400 to 450J·mol⁻¹·K⁻¹
Heat Capacity (constant pressure)Cp200 to 250J·mol⁻¹·K⁻¹

Synthetic Utility and Application As a Chemical Building Block

Precursor for Advanced Organic Materials Research

While direct applications of 2-Amino-6-(ethoxycarbonyl)benzoic acid in advanced organic materials are not extensively documented, its structural motifs are present in precursors for such materials. The amino and carboxylic acid groups are particularly suited for incorporation into polymeric structures and metal-organic frameworks (MOFs). For instance, amino-functionalized benzoic acids are employed as linkers in the synthesis of MOFs, which are porous crystalline materials with applications in gas storage, separation, and catalysis. ekb.egunicam.it The ester functionality in this compound could be hydrolyzed to the corresponding dicarboxylic acid, which can then be used as a linker in MOF synthesis.

Furthermore, the amino group allows for post-synthetic modification of materials. For example, polymers or MOFs containing this building block could be further functionalized through reactions of the amino group, tailoring the material's properties for specific applications. The development of functional polymers derived from amino acids highlights the potential for creating materials with tunable properties. nih.gov

Scaffold for Heterocyclic Chemistry (e.g., Benzothiazoles, Quinazolinones)

One of the most significant applications of this compound and its parent compound, anthranilic acid, is in the synthesis of heterocyclic compounds, which are integral to medicinal chemistry and materials science.

Benzothiazoles:

Benzothiazoles are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties. scholarsresearchlibrary.comnih.gov The synthesis of 2-substituted benzothiazoles can be achieved through the condensation of 2-aminothiophenols with various reagents, including carboxylic acids and their derivatives. mdpi.comekb.eg While direct synthesis from this compound is not explicitly detailed in readily available literature, the general synthetic routes for benzothiazoles from anthranilic acid derivatives suggest its potential as a precursor. For example, substituted 2-aminobenzothiazoles have been synthesized from substituted anilines and potassium thiocyanate. researchgate.net

A general representation of benzothiazole (B30560) synthesis is shown below:

Reactant 1Reactant 2ConditionsProductReference
Substituted anilinesPotassium thiocyanateBromine, Acetic acid2-Amino-6-substituted benzothiazoles researchgate.net
2-AminothiophenolAldehydes/Ketones/AcidsVarious catalysts2-Substituted benzothiazoles mdpi.com

Quinazolinones:

Quinazolinones are another important class of heterocyclic compounds with diverse pharmacological activities. nih.gov The synthesis of quinazolinones often involves the cyclization of anthranilic acid or its derivatives. nih.govresearchgate.net Several methods have been developed for the synthesis of 2-substituted and 2,3-disubstituted quinazolin-4(3H)-ones starting from 2-aminobenzamide (B116534) or anthranilic acid. nih.gov

A common synthetic route involves the condensation of an anthranilic acid derivative with an aldehyde or another carbonyl compound. The reaction of 2-aminobenzamide with various aldehydes in dimethyl sulfoxide (B87167) is a known method for producing 2-substituted quinazolin-4(3H)-ones. nih.gov

Reactant 1Reactant 2SolventProductReference
2-AminobenzamideAldehydesDimethyl sulfoxide2-Substituted quinazolin-4(3H)-ones nih.gov
Anthranilic acidFormamide-Quinazolin-4(3H)-one researchgate.net

The presence of the ethoxycarbonyl group at the 6-position of this compound would lead to the formation of quinazolinones with a substituent at the corresponding position, allowing for the synthesis of a library of derivatives with potentially unique biological activities.

Intermediate in the Synthesis of Complex Molecular Architectures

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of more complex molecules. While specific examples of its use in the total synthesis of natural products are not readily found, its core structure is a key component of many biologically active compounds. Anthranilic acid derivatives are precursors in the biosynthesis of tryptophan and are integrated into many alkaloids. ekb.eg

The amino and carboxylic acid groups can be orthogonally protected and deprotected, allowing for sequential reactions to build up molecular complexity. For instance, the amino group can be acylated, and the carboxylic acid can be converted to an amide, leading to the formation of more elaborate structures. The synthesis of functionalized polymers from α-amino acids demonstrates how these building blocks can be used to create complex macromolecules. google.com

Development of Novel Reaction Methodologies

The reactivity of this compound and related compounds has been exploited in the development of new synthetic methods, particularly in the realm of multicomponent reactions (MCRs). MCRs are powerful tools in organic synthesis as they allow for the formation of complex molecules from simple starting materials in a single step, which is highly efficient. beilstein-journals.orgmdpi.comrsc.orgbeilstein-journals.org

For example, multicomponent reactions involving aminobenzoic acids, a carbonyl component, and an isocyanide can lead to the formation of diverse heterocyclic structures. frontiersin.org The development of asymmetric multicomponent reactions has further expanded the utility of these methods for the synthesis of chiral molecules. rsc.org

The unique substitution pattern of this compound could be leveraged to explore novel MCRs, potentially leading to the discovery of new scaffolds with interesting biological or material properties.

Role in Mechanistic Organic Chemistry Studies

While specific mechanistic studies focusing solely on this compound are not prevalent, the reactions involving its parent structures, such as the cyclization of 2-aminobenzamides to form quinazolinones, have been the subject of mechanistic investigations. For example, the synthesis of spiroisoindolone dihydro-quinazolinones from 2-aminobenzamide and 2-cyanoethyl benzoate (B1203000) has been studied to understand the reaction mechanism, which involves deprotonation, nucleophilic attack, and subsequent cyclization. nih.gov

The electronic and steric effects of the ethoxycarbonyl group in this compound could influence the reaction rates and pathways of such cyclization reactions, making it an interesting substrate for further mechanistic studies. Understanding these effects is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes

The creation of chiral molecules is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceuticals and materials science. nih.gov While racemic 2-amino-6-(ethoxycarbonyl)benzoic acid has its utility, the development of asymmetric synthetic routes to access enantiomerically pure derivatives represents a significant and valuable challenge. Future research could focus on several catalytic asymmetric strategies:

Chiral Catalysis: The use of chiral catalysts, such as phosphoric acids or transition metal complexes, could enable the enantioselective synthesis of derivatives. nih.govrsc.org For instance, catalytic asymmetric hydrogenation or amination reactions on suitable precursors could establish the stereocenters with high enantioselectivity.

Biocatalysis: Enzymatic methods offer a green and highly selective alternative for producing chiral amino acids. rsc.org Exploring enzymes like aminotransferases or hydrolases could provide a direct pathway to enantiopure derivatives of this compound under mild reaction conditions. mdpi.com

Dynamic Kinetic Resolution: For reactions that proceed through a racemic intermediate, dynamic kinetic resolution (DKR) could be a powerful tool. This approach, which combines rapid racemization of the starting material with a stereoselective reaction, can theoretically convert an entire racemic mixture into a single enantiomer of the product. nih.gov

The successful development of such asymmetric routes would provide access to novel chiral building blocks for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Investigation of Organometallic Chemistry Involving this compound

Anthranilic acid and its derivatives are well-known for their ability to chelate with transition metals through their amino and carboxyl groups, forming stable complexes with diverse applications. nih.govresearchgate.net The organometallic chemistry of this compound, however, remains a largely untapped field.

Future investigations could explore:

Coordination Chemistry: A systematic study of its coordination behavior with a wide range of transition metals (e.g., Cu, Zn, Co, Ni) could lead to the synthesis of novel metal complexes. mdpi.com The steric hindrance from the ethoxycarbonyl group at the 6-position could lead to unusual coordination geometries and complex stabilities compared to unsubstituted anthranilic acid.

Catalytic Applications: Metal complexes derived from anthranilic acids have shown promise as catalysts. nih.gov The complexes of this compound could be screened for catalytic activity in various organic transformations, such as C-C coupling reactions, hydrogenations, or oxidations.

Metal-Organic Frameworks (MOFs): Aminobenzoic acids are valuable linkers for the construction of MOFs, which are porous materials with applications in gas storage, separation, and catalysis. ekb.egresearchgate.netimperial.ac.uk The specific geometry and functionality of this compound could be exploited to design and synthesize new MOFs with tailored pore sizes and chemical properties. ekb.eg

The exploration of its organometallic chemistry could pave the way for new materials with interesting photoluminescent, magnetic, or catalytic properties.

Green Chemistry Approaches to Synthesis and Derivatization

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. unibo.it Applying these principles to the synthesis and derivatization of this compound is a crucial area for future research.

Potential green chemistry approaches include:

Biomass-Derived Feedstocks: Investigating synthetic pathways that start from renewable biomass sources instead of petroleum-derived precursors would significantly improve the sustainability of its production. nsf.gov

Alternative Solvents and Catalysts: The use of greener solvents, such as water or supercritical fluids, and the development of reusable catalysts can drastically reduce the environmental impact of its synthesis. sciepub.com Boric acid, for example, has been used as a catalyst for the amidation of benzoic acid, offering a more environmentally friendly alternative to traditional methods. sciepub.com

Electrochemical Synthesis: Electrosynthesis offers a way to drive chemical reactions using electricity, potentially from renewable sources, under ambient conditions, thus avoiding harsh reagents and reducing waste. nsf.gov

By integrating green chemistry principles, the synthesis and modification of this compound can be made more sustainable and economically viable.

Exploration of Solid-State Reactions and Crystal Engineering

The arrangement of molecules in the solid state dictates the material's physical properties. Crystal engineering, the rational design of crystalline solids, offers a powerful tool for creating new materials with desired characteristics. nih.gov The solid-state chemistry of this compound is an area ripe for exploration.

Future research could focus on:

Co-crystal Formation: The formation of co-crystals by combining this compound with other molecules (co-formers) through non-covalent interactions like hydrogen bonds can lead to new crystalline structures with modified properties such as solubility and melting point. dergipark.org.tr

Polymorphism Screening: A thorough investigation of its polymorphic landscape is essential, as different crystalline forms (polymorphs) of the same compound can exhibit vastly different physical and chemical properties.

Solid-State Reactivity: Exploring reactions that occur in the solid state can lead to the formation of novel products and materials that may not be accessible through traditional solution-phase chemistry. scispace.com This approach also aligns with green chemistry principles by reducing or eliminating the need for solvents.

Understanding and controlling the solid-state behavior of this compound could lead to the development of new functional materials with tailored properties. nih.gov

Computational Design of Novel Derivatives with Tunable Properties

In silico design and computational chemistry have become indispensable tools in modern materials science and drug discovery, allowing for the prediction of molecular properties and the rational design of new functional molecules. slideshare.netresearchgate.net

Future computational studies on this compound could involve:

Property Prediction: Using methods like Density Functional Theory (DFT) and machine learning, the electronic, optical, and mechanical properties of the molecule and its potential derivatives can be predicted. researchgate.netchemrxiv.org This can help to identify promising candidates for specific applications before their synthesis.

Structure-Property Relationships: Computational analysis can elucidate the relationship between the molecular structure of its derivatives and their resulting properties. This understanding is crucial for the rational design of new molecules with tunable characteristics. nih.gov

Reaction Mechanism Elucidation: Computational modeling can provide detailed insights into the mechanisms of reactions involving this compound, aiding in the optimization of reaction conditions and the development of new synthetic routes.

By leveraging the power of computational chemistry, the discovery and development of novel derivatives of this compound with tailored properties can be significantly accelerated, opening up new avenues for its application in various scientific and technological fields. slideshare.net

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-amino-6-(ethoxycarbonyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodology : A plausible synthesis involves esterification of 2-amino-6-hydroxybenzoic acid with ethyl alcohol using a strong acid catalyst (e.g., concentrated H₂SO₄) under reflux. Optimization requires monitoring reaction temperature (60–80°C) and stoichiometric ratios to minimize side reactions like over-esterification. Post-synthesis purification via recrystallization or column chromatography is critical .
  • Validation : Confirm product purity using HPLC or NMR to detect residual reactants or byproducts.

Q. How can spectroscopic techniques (NMR, IR, LC-MS) be employed to characterize this compound?

  • NMR Analysis : Use ¹H and ¹³C NMR to identify the ethoxycarbonyl group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂, and δ ~165–170 ppm for carbonyl carbons). The aromatic protons and amino groups will show distinct splitting patterns .
  • LC-MS : Confirm molecular weight ([M+H]⁺ or [M-H]⁻ ions) and fragmentation patterns to validate structural integrity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Approach : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying substituents on the benzene ring) and testing them under standardized bioassays (e.g., antimicrobial or anti-inflammatory assays). Use multivariate statistical analysis to correlate substituent effects with activity trends .
  • Case Study : Compare the bioactivity of this compound with its methyl ester counterpart to assess the role of the ethoxy group in membrane permeability .

Q. How does the steric and electronic environment of the ethoxycarbonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : Perform density functional theory (DFT) calculations to map electron density around the carbonyl group. Experimental validation via kinetic studies (e.g., reaction with amines or hydrazines) under varying pH and solvent conditions can reveal steric hindrance effects .
  • Data Interpretation : Monitor reaction progress using TLC or in-situ IR spectroscopy to detect intermediate species .

Q. What thermal stability challenges arise during the storage or processing of this compound, and how can they be mitigated?

  • Thermal Analysis : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store the compound in anhydrous, dark conditions at ≤4°C to prevent hydrolysis or photodegradation .
  • Stabilization Strategies : Co-crystallization with stabilizing agents (e.g., cyclodextrins) or formulation as a salt (e.g., sodium or hydrochloride) can enhance shelf life .

Methodological Considerations

Q. How can isotopic labeling (e.g., ¹⁵N or ¹³C) be utilized to trace metabolic pathways of this compound in biological systems?

  • Labeling Protocol : Synthesize the compound with ¹³C-labeled ethoxy or ¹⁵N-labeled amino groups. Administer the labeled compound to cell cultures or model organisms and track isotopic incorporation via mass spectrometry imaging (MSI) or liquid scintillation counting .
  • Data Analysis : Use metabolic flux analysis software to map turnover rates and intermediate metabolites .

Q. What computational tools are suitable for predicting the solubility and partition coefficients (logP) of this compound?

  • Software : Employ COSMO-RS, ACD/Labs, or Schrödinger’s QikProp to compute logP and solubility parameters. Validate predictions experimentally via shake-flask methods or HPLC retention time analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.